molecular formula C14H10F2O2 B1501929 4-(2,6-Difluoro-benzyloxy)-benzaldehyde CAS No. 885269-73-8

4-(2,6-Difluoro-benzyloxy)-benzaldehyde

Cat. No.: B1501929
CAS No.: 885269-73-8
M. Wt: 248.22 g/mol
InChI Key: PMCRPRRSOVNCSB-UHFFFAOYSA-N
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Description

4-(2,6-Difluoro-benzyloxy)-benzaldehyde is a useful research compound. Its molecular formula is C14H10F2O2 and its molecular weight is 248.22 g/mol. The purity is usually 95%.
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Biological Activity

4-(2,6-Difluoro-benzyloxy)-benzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that highlight its significance in pharmacological applications.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorobenzyl ether linked to a benzaldehyde moiety. The molecular formula is C14H12F2O2, with a molecular weight of 250.24 g/mol. Its structure can be represented as follows:

Chemical Structure C6H4(OC6H3(F)2)CHO\text{Chemical Structure }\text{C}_6\text{H}_4(\text{O}-\text{C}_6\text{H}_3(\text{F})_2)\text{CHO}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its mechanisms of action often involve interactions with cellular components that disrupt normal physiological functions.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, benzaldehyde derivatives have been reported to enhance the efficacy of standard antibiotics against various bacterial strains by altering membrane permeability and inhibiting efflux pumps in bacteria like Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Benzaldehyde Derivatives

CompoundMIC (µg/mL)Target Bacteria
Benzaldehyde850Bacillus anthracis
This compoundTBDTBD
5-Hydroxybenzaldehyde500Escherichia coli

Case Studies

  • Antimicrobial Modulation : A study evaluated the ability of benzaldehyde derivatives to reduce the minimum inhibitory concentration (MIC) of fluoroquinolone antibiotics. The results indicated that these compounds could significantly lower the MIC values for antibiotics like ciprofloxacin and norfloxacin, suggesting a synergistic effect .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The difluorobenzyl group may enhance lipophilicity, allowing better penetration through lipid membranes. Once inside the cell, it may interfere with metabolic pathways or induce oxidative stress leading to cell death.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of benzaldehyde derivatives. For instance, modifications in the aromatic rings or substituents can significantly impact their biological efficacy .

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationEffect on Activity
Addition of fluorine atomsIncreased potency
Hydroxyl group substitutionEnhanced solubility
Alkyl chain length variationAltered membrane interaction

Properties

IUPAC Name

4-[(2,6-difluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13-2-1-3-14(16)12(13)9-18-11-6-4-10(8-17)5-7-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCRPRRSOVNCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)COC2=CC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696060
Record name 4-[(2,6-Difluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-73-8
Record name 4-[(2,6-Difluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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